2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1591906-87-4
VCID: VC0152396
InChI: InChI=1S/C15H27BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h9,11-12H,7-8,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)C
Molecular Formula: C15H27BO2
Molecular Weight: 250.189

2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1591906-87-4

Cat. No.: VC0152396

Molecular Formula: C15H27BO2

Molecular Weight: 250.189

* For research use only. Not for human or veterinary use.

2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1591906-87-4

Specification

CAS No. 1591906-87-4
Molecular Formula C15H27BO2
Molecular Weight 250.189
IUPAC Name 4,4,5,5-tetramethyl-2-(4-propan-2-ylcyclohexen-1-yl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H27BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h9,11-12H,7-8,10H2,1-6H3
Standard InChI Key ACYGRPVWJQOCHH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)C

Introduction

PropertyValue
CAS Number1591906-87-4
Molecular FormulaC₁₅H₂₇BO₂
Molecular Weight250.189 g/mol
IUPAC Name4,4,5,5-tetramethyl-2-(4-propan-2-ylcyclohexen-1-yl)-1,3,2-dioxaborolane
Physical StateNot specified in source material
SolubilityTypically soluble in common organic solvents
Chemical FamilyDioxaborolane derivatives
Primary Functional GroupsCyclohexene, dioxaborolane, isopropyl

Comparison with Related Compounds

2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to a broader family of dioxaborolane compounds that share structural similarities but differ in specific substituents. Comparing this compound with structurally related molecules provides insight into the relationship between structure and reactivity within this class of compounds.

Several related compounds exist in the dioxaborolane family, including 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which lacks the isopropyl substituent, and 2-(4,4-Dimethyl-1-cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which features dimethyl substitution instead of the isopropyl group . These structural variations can influence physical properties, reactivity patterns, and application suitability.

Another related compound, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, differs more significantly in structure but shares the dioxaborolane core. This compound is used as a reagent to borylate arenes and to prepare fluorenylborolane, highlighting the versatility of the dioxaborolane scaffold in organic synthesis .

Table 2 presents a comparison of 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with selected structurally related compounds, illustrating the structural diversity within this compound class.

Table 2: Comparison of 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferenceSimilarity Score*
2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1591906-87-4C₁₅H₂₇BO₂Reference compound1.00
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNot provided in sourcesC₁₂H₂₁BO₂Lacks isopropyl substituent0.98**
2-(4,4-Dimethyl-1-cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane859217-67-7C₁₄H₂₅BO₂Dimethyl instead of isopropyl group0.96**
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane61676-62-8C₉H₁₉BO₃Isopropoxy instead of cyclohexenyl groupNot provided

*Similarity scores are based on structural features and functional group relationships.
**Similarity scores taken from search result .

The structural variations among these compounds can lead to differences in physical properties, reactivity, and application suitability. For instance, the presence of the isopropyl group in 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces steric hindrance that can influence reaction rates and selectivity compared to the unsubstituted cyclohexene analog.

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